molecular formula C9H9NO2 B12878096 6-(Methylamino)isobenzofuran-1(3H)-one CAS No. 874478-15-6

6-(Methylamino)isobenzofuran-1(3H)-one

Cat. No.: B12878096
CAS No.: 874478-15-6
M. Wt: 163.17 g/mol
InChI Key: HKZDULJCAZKDQE-UHFFFAOYSA-N
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Description

6-(Methylamino)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)isobenzofuran-1(3H)-one typically involves the iodocyclization of o-alkynylbenzamides. This reaction is catalyzed by various electrophiles and results in the formation of isobenzofuran-1(3H)-imines . The reaction conditions often include the use of n-butyllithium and electrophiles such as iodine or other halogens.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isobenzofuran derivatives, while substitution reactions can produce a variety of substituted isobenzofuran compounds .

Scientific Research Applications

6-(Methylamino)isobenzofuran-1(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Methylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for certain neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Methylamino)isobenzofuran-1(3H)-one include other isobenzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methylamino group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

874478-15-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-(methylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H9NO2/c1-10-7-3-2-6-5-12-9(11)8(6)4-7/h2-4,10H,5H2,1H3

InChI Key

HKZDULJCAZKDQE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(COC2=O)C=C1

Origin of Product

United States

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